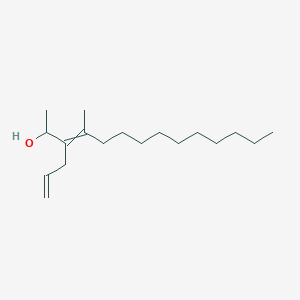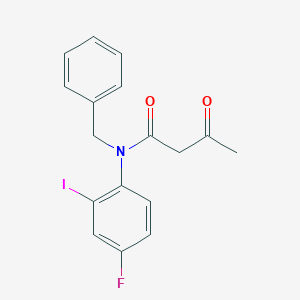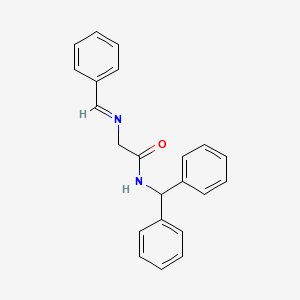![molecular formula C6H5N5S B14193601 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine CAS No. 831218-37-2](/img/structure/B14193601.png)
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine typically involves the reaction of 3-substituted 1,2,4-triazines with appropriate reagents . One common method includes the reaction of 3-substituted 1,2,4-triazines with nitronate anions, leading to the formation of oximes, which are then further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the methylsulfanyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nitronate Anions: Used in nucleophilic substitution reactions.
Boronic Acids: Utilized in Suzuki-type reactions to form 3-aryl-1,2,4-triazines.
Major Products Formed
Oximes: Formed during the initial stages of synthesis.
3-Aryl-1,2,4-Triazines: Produced through Suzuki-type reactions.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with nucleic acid synthesis and protein function . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: Known for its antiviral activity.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits significant anticancer properties.
Triazolo[4,3-b][1,2,4]triazine: Shows potential as a therapeutic agent against various diseases.
Uniqueness
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
831218-37-2 |
|---|---|
Molekularformel |
C6H5N5S |
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
3-methylsulfanylpyrazino[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H5N5S/c1-12-6-9-4-5(10-11-6)8-3-2-7-4/h2-3H,1H3 |
InChI-Schlüssel |
LEKFDDZTDKGKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=NC=CN=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

